2-(4-chloro-2-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chloro-2-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential therapeutic effects. It was first synthesized by Bayer Pharmaceuticals in the early 2000s and has since been the subject of numerous scientific studies.
Scientific Research Applications
Photovoltaic Efficiency and Ligand-Protein Interactions
Studies on benzothiazolinone acetamide analogs, closely related in structure to the compound , demonstrate significant potential in the field of renewable energy and biological interactions. These compounds have been found to exhibit good light harvesting efficiency and could be used as photosensitizers in dye-sensitized solar cells (DSSCs), indicating a promising avenue for enhancing photovoltaic cell efficiency. Furthermore, molecular docking studies reveal these compounds' ability to interact with cyclooxygenase 1 (COX1), suggesting applications in drug design and biochemistry for understanding ligand-protein interactions (Mary et al., 2020).
Herbicide Synthesis and Biological Activities
The synthesis of chloroacetanilide and dichloroacetamide compounds, related to the target molecule, underscores their importance in agriculture. These chemicals are essential for creating herbicides with high specificity and safeners that mitigate herbicidal damage to crops. Their development and metabolic studies offer insights into safer and more efficient agricultural practices, pointing to the broader applicability of related compounds in enhancing crop protection (Latli & Casida, 1995).
Antimicrobial Evaluation
Research on isoxazole-based heterocycles, which share functional groups with the compound of interest, highlights their promising antimicrobial properties. The synthesis of diverse heterocycles incorporating sulfamoyl moiety and their subsequent evaluation against various bacterial and fungal strains reveal potential applications in developing new antimicrobial agents. This indicates the relevance of exploring the bioactivity of similar compounds for pharmaceutical applications (Darwish et al., 2014).
Astrochemistry and Organic Molecule Formation
The study of methyl cyanide metabolism in bacteria and its breakdown pathway offers an intriguing glimpse into astrochemistry and the formation of complex organic molecules in space. Such research, examining the metabolic pathways of structurally related molecules, can shed light on the origins of life and the chemical evolution of organic compounds in interstellar environments, suggesting that similar acetamide compounds might play roles in astrobiological processes (Firmin & Gray, 1976).
properties
IUPAC Name |
2-(4-chloro-2-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c1-10(2)15(4,9-17)19-14(20)8-18-13-6-5-12(16)7-11(13)3/h5-7,10,18H,8H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKLWWUUTGTIBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NCC(=O)NC(C)(C#N)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.